Theaflavin 3 -

Theaflavin 3

Catalog Number: EVT-8202402
CAS Number:
Molecular Formula: C43H32O20
Molecular Weight: 868.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Theaflavin 3 is primarily sourced from black tea (Camellia sinensis), where it is produced through enzymatic oxidation of catechins, specifically epicatechin gallate and epigallocatechin gallate. This compound belongs to a broader category of flavonoids, which are plant metabolites known for their beneficial biological activities. Theaflavin 3 is part of the larger family of theaflavins, which includes other related compounds like Theaflavin-3,3'-digallate and Theaflavin-3'-gallate.

Synthesis Analysis

The synthesis of Theaflavin 3 typically involves enzymatic reactions catalyzed by polyphenol oxidase. Recent studies have optimized various parameters for enhancing yield:

  • Enzyme Source: Polyphenol oxidase can be derived from several sources, including Bacillus megaterium and plant tissues.
  • Reaction Conditions: Optimal synthesis conditions include:
    • Temperature: Approximately 37°C is optimal for enzyme activity.
    • pH: A pH around 4.0 enhances yield.
    • Substrate Ratio: A molar ratio of epicatechin gallate to epigallocatechin gallate often around 2:1 or 3:7 has been found effective.
    • Enzyme Concentration: Concentrations around 20 mg/100 mL are commonly used.

For instance, one study reported that under optimal conditions, yields could reach up to 18.1% for Theaflavin-3-gallate when using a specific substrate ratio and enzyme concentration .

Molecular Structure Analysis

The chemical structure of Theaflavin 3 can be described as follows:

  • Molecular Formula: C_22H_18O_11
  • Molecular Weight: Approximately 462.37 g/mol
  • Structural Features:
    • It contains multiple hydroxyl groups (-OH), which contribute to its antioxidant properties.
    • The structure includes a central flavan backbone with galloyl groups attached at specific positions.

The molecular structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity.

Chemical Reactions Analysis

Theaflavin 3 participates in various chemical reactions:

  1. Oxidation Reactions: It can undergo further oxidation to form more complex polyphenolic compounds.
  2. Reduction Reactions: Under certain conditions, it can be reduced back to its catechin precursors.
  3. Complexation Reactions: The compound can interact with metal ions, which may enhance its antioxidant capacity.

These reactions are influenced by environmental factors such as pH and temperature, which can affect the stability and reactivity of the compound.

Mechanism of Action

The mechanism of action of Theaflavin 3 primarily revolves around its antioxidant properties:

  • Free Radical Scavenging: The compound effectively neutralizes free radicals, thereby reducing oxidative stress in cells.
  • Enzyme Inhibition: It may inhibit certain enzymes involved in inflammatory processes or tumorigenesis.
  • Cell Signaling Modulation: Theaflavin 3 has been shown to influence signaling pathways associated with cell proliferation and apoptosis.

Research indicates that these mechanisms contribute to its potential health benefits, including anti-cancer effects and cardiovascular protection .

Physical and Chemical Properties Analysis

The physical and chemical properties of Theaflavin 3 include:

  • Appearance: Typically appears as a yellowish powder.
  • Solubility: Soluble in water and organic solvents like ethanol; solubility varies with pH.
  • Stability: Sensitive to light and heat; stability decreases under prolonged exposure to high temperatures or UV light.
  • Melting Point: Specific melting point data can vary based on purity but generally falls within a range typical for flavonoids.

These properties are critical for determining the appropriate storage conditions and formulation strategies for applications in food science and pharmaceuticals .

Applications

Theaflavin 3 has several scientific applications:

  1. Nutraceuticals: Used in dietary supplements due to its health benefits.
  2. Food Industry: Acts as a natural preservative due to its antioxidant properties; also used for flavor enhancement in beverages.
  3. Pharmaceuticals: Investigated for potential therapeutic effects against various diseases, including cancer and cardiovascular diseases.
  4. Cosmetics: Incorporated into skincare products for its antioxidant properties.

Research continues to explore additional applications in various fields, emphasizing the need for further studies on its efficacy and safety .

Properties

Product Name

Theaflavin 3

IUPAC Name

[(2R,3R)-2-[1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,5-trihydroxy-6-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

Molecular Formula

C43H32O20

Molecular Weight

868.7 g/mol

InChI

InChI=1S/C43H32O20/c44-17-7-23(46)21-12-33(62-42(58)15-3-25(48)36(54)26(49)4-15)40(60-31(21)9-17)14-1-19-20(11-30(53)39(57)35(19)38(56)29(52)2-14)41-34(13-22-24(47)8-18(45)10-32(22)61-41)63-43(59)16-5-27(50)37(55)28(51)6-16/h1-11,33-34,40-41,44-51,53-55,57H,12-13H2,(H,52,56)/t33-,34-,40-,41-/m1/s1

InChI Key

ZEASWHWETFMWCV-ISBUVJFSSA-N

SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O

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